molecular formula C21H24N4O3 B2790402 3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide CAS No. 2034580-79-3

3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide

Cat. No.: B2790402
CAS No.: 2034580-79-3
M. Wt: 380.448
InChI Key: BVAYHFQPEOIRRG-SAABIXHNSA-N
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Description

3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide is a synthetic organic compound with the CAS Number 2034580-79-3 . It has a molecular formula of C21H24N4O3 and a molecular weight of 380.44 g/mol . The compound features a distinct molecular structure that includes a 4-methoxyphenyl group linked via a propanamide chain to a trans-substituted cyclohexyl ring, which is further connected to a 3-cyanopyrazine moiety . This complex structure contributes to its potential as a valuable intermediate or tool compound in medicinal chemistry and drug discovery research. Compounds with similar structural features, such as pyrrolidinone derivatives, have been investigated as activators of enzymes like glucokinase, which is a target for metabolic diseases . Furthermore, the 4-methoxyphenyl group is a recognized pharmacophore in bioactive molecules, and research on simplified derivatives containing this group has shown promising anthelmintic activity in vitro . The specific mechanism of action and primary research applications for this compound are areas of ongoing scientific investigation. Researchers are exploring its interactions with various biological targets. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-17-7-2-15(3-8-17)4-11-20(26)25-16-5-9-18(10-6-16)28-21-19(14-22)23-12-13-24-21/h2-3,7-8,12-13,16,18H,4-6,9-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYHFQPEOIRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide , with CAS number 2034580-79-3 , is a synthetic organic molecule of interest due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of 380.4 g/mol . The structure features a complex arrangement of functional groups, including a methoxyphenyl moiety and a cyanopyrazinyl group, which may influence its biological interactions.

PropertyValue
CAS Number2034580-79-3
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol

The biological activity of this compound is linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cholinesterases, which are crucial in neurotransmitter regulation and have implications in Alzheimer's disease therapy .
  • Anticancer Properties : Analogous pyrazine derivatives have demonstrated significant anticancer activities in both murine and human cancer cell lines, indicating potential for further exploration in oncological applications .

Case Studies

  • Anticancer Activity : A study evaluated the effects of pyrazine derivatives, including those structurally related to our compound, on cancer cell growth. Results indicated that these compounds can significantly inhibit the proliferation of cancer cells, suggesting that this compound may share similar properties .
  • Cholinesterase Inhibition : Research on pyrido[2,3-b]pyrazines revealed potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong activity. This suggests that our compound might also possess similar inhibitory effects, making it a candidate for Alzheimer's disease treatment .

Research Findings

Recent investigations into related compounds have highlighted several key findings:

  • Molecular Docking Studies : Computational analyses have suggested favorable binding affinities for similar compounds at active sites of target enzymes, indicating potential efficacy as inhibitors .
  • Synthesis and Characterization : Various synthetic routes have been explored to optimize the yield and purity of related compounds. These methods involve multiple steps including cyclohexyl ring formation and cyanopyrazinyl group introduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Cyclohexyl-Pyrazine/Oxy Motifs

a) 2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)Oxy]Cyclohexyl]Acetamide (BK76135)
  • Key Differences : Replaces the 4-methoxyphenylpropanamide backbone with a pyrrole-acetamide group.
  • Synthesis Yield: Not explicitly reported, but similar coupling strategies yield 36–86% for related compounds .
b) ISRIB Series (A13, A14, A15)

These dimeric amides share the (1r,4r)-cyclohexyl core but differ in substituents:

Compound Substituents on Phenoxy/Acetamide Groups Yield Activity Notes
ISRIB-A13 Dual 4-cyanophenoxy 36% Enhances eIF2B activity
ISRIB-A14 3,4-Dichlorophenoxy and 4-chlorophenoxy 86% Potent eIF2B antagonism
ISRIB-A15 Symmetric 3,4-dichlorophenoxy N/A Improved solubility

Comparison: The target compound’s 3-cyanopyrazine group provides distinct electronic effects compared to ISRIB’s halogenated phenoxy groups, which may influence membrane permeability and target selectivity .

Propanamide Derivatives with Aromatic Substituents

a) 3-Chloro-N-(4-Methoxyphenyl)Propanamide
  • Key Differences : Lacks the cyclohexyl-pyrazine moiety; features a chlorine atom at the β-carbon.
  • Crystallographic studies reveal strong N–H···O hydrogen bonds, influencing solid-state stability .
  • Biological Relevance : Similar 4-methoxyphenylpropanamides are used as ligands or intermediates in penicillin analogues .
b) N-(3-(4-Chlorophenyl)-1-Cyclohexyl-5-Methylene-2-Oxopyrrolidin-3-yl)-N-Propylacetamide
  • Key Differences: Incorporates a pyrrolidinone ring and chlorophenyl group.
  • Activity : Synthesized via multicomponent reactions (78% yield), this compound showed moderate biological activity in antimicrobial assays, highlighting the role of heterocyclic cores in bioactivity .

Pyrazine- and Pyrimidine-Containing Analogues

a) 3-Cyclohexyl-N-[4-(Pyrimidin-2-ylSulfamoyl)Phenyl]Propanamide
  • Key Differences: Replaces the cyanopyrazine with a pyrimidinylsulfamoyl group.
  • Pharmacological Role : Sulfamoyl groups often enhance solubility and hydrogen-bonding capacity, making this analogue a candidate for enzyme inhibition (e.g., carbonic anhydrase) .
b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-IsopropylBenzamide
  • Key Differences: Chromenone and fluorinated benzamide substituents.
  • Activity : Demonstrated kinase inhibition (mass: 589.1 Da) with fluorinated groups improving metabolic stability .

Physicochemical Comparison

Property Target Compound 3-Chloro-N-(4-Methoxyphenyl)Propanamide ISRIB-A14
Molecular Weight ~425.45 g/mol 213.66 g/mol ~450.30 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 4.1 (high lipophilicity)
Hydrogen Bond Acceptors 6 3 5

Research Findings and Pharmacological Implications

  • Target Compound: The 3-cyanopyrazine group may engage in π-stacking with aromatic residues in target proteins, while the methoxyphenyl group contributes to hydrophobic interactions. This dual functionality is absent in simpler propanamides .
  • ISRIB Analogues: Higher halogenation (e.g., ISRIB-A14) correlates with enhanced potency but reduced solubility, whereas cyanopyrazine derivatives balance these properties .
  • Crystal Packing : Compounds like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit strong intermolecular hydrogen bonds, which could be leveraged for co-crystallization studies in drug design .

Q & A

Q. What are the key steps in synthesizing 3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the cyclohexyl ether intermediate by reacting 3-cyanopyrazine-2-ol with (1r,4r)-4-hydroxycyclohexylamine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical control .
  • Step 2 : Coupling the methoxyphenylpropanamide moiety via an amide bond formation reaction, often employing carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., distinguishing axial/equatorial cyclohexyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C21_{21}H25_{25}N4_{4}O3_{3}) .
  • Thin-Layer Chromatography (TLC) : For monitoring reaction progress and assessing purity during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature Control : Maintaining 0–5°C during amide coupling prevents side reactions (e.g., racemization) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction efficiency .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) may improve pyrazine ring functionalization in precursor steps .
  • Yield Tracking : Use kinetic studies (sampling at intervals) to identify rate-limiting steps .

Q. What methodologies are recommended for assessing the compound’s biological activity in drug discovery?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazine or methoxyphenyl groups to identify pharmacophores .

Q. How can contradictory data in SAR studies be resolved?

  • Case Example : If a nitro-substituted analog shows high in vitro activity but poor solubility:
    • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) while retaining the nitro moiety .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity vs. steric clashes .
  • Data Validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What computational strategies predict the compound’s metabolic stability?

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., methoxyphenyl O-demethylation) .
    • Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models to logP and polar surface area .
  • Experimental Validation : Microsomal stability assays (e.g., rat liver microsomes) to quantify metabolic degradation .

Q. How can stereochemical integrity be ensured during synthesis?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate (1r,4r) and (1s,4s) diastereomers .
  • Stereochemical Monitoring : 1^1H NMR coupling constants (e.g., J = 10–12 Hz for axial protons) to confirm cyclohexyl conformation .

Methodological Challenges and Solutions

Q. How to troubleshoot low yield in the final amide coupling step?

  • Potential Causes :
    • Incomplete activation of the carboxylic acid (use excess EDC/HOBt).
    • Moisture in the reaction mixture (ensure anhydrous conditions via molecular sieves).
  • Solution : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Quench with aqueous NaHCO3_3 to isolate the product .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, analyze degradation products via LC-MS .
  • Light Sensitivity : Store in amber vials if the methoxyphenyl group shows photodegradation .

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